[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methoxyphenoxy)acetate
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Overview
Description
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methoxyphenoxy)acetate is a complex organic compound characterized by its unique structure, which includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methoxyphenoxy)acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to start with the reaction of 3,4-dimethoxybenzaldehyde with an amine to form an imine intermediate. This intermediate is then reacted with 2-(2-methoxyphenoxy)acetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nitric acid, halogens; reactions usually conducted under controlled temperatures to prevent overreaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methoxyphenoxy)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methoxyphenoxy)acetate can be compared with other similar compounds, such as:
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
Amitraz Related Compounds: These compounds share some structural similarities but have different applications and mechanisms of action.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-22-13-6-4-5-7-15(13)25-11-17(21)26-20-18(19)12-8-9-14(23-2)16(10-12)24-3/h4-10H,11H2,1-3H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDSUGPZBDVKMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)COC2=CC=CC=C2OC)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)COC2=CC=CC=C2OC)/N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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